Allylamine, N,N-dimethyl-3-(phenylthio)-
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Overview
Description
Allylamine, N,N-dimethyl-3-(phenylthio)- is an organic compound that belongs to the class of amines It is characterized by the presence of an allyl group, a dimethylamine group, and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allylamine, N,N-dimethyl-3-(phenylthio)- can be achieved through several methods. One common approach involves the reaction of allyl chloride with N,N-dimethylamine in the presence of a base to form N,N-dimethylallylamine. This intermediate can then be reacted with a phenylthio compound under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Allylamine, N,N-dimethyl-3-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: It can participate in substitution reactions where the phenylthio group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
Allylamine, N,N-dimethyl-3-(phenylthio)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Research studies explore its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Investigations are ongoing to determine its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Allylamine, N,N-dimethyl-3-(phenylthio)- involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular functions. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylallylamine: Similar in structure but lacks the phenylthio group.
Phenylamine: Contains a phenyl group but differs in the amine substitution pattern.
Allylamine: The simplest form of allylamine without additional substituents .
Uniqueness
Allylamine, N,N-dimethyl-3-(phenylthio)- is unique due to the presence of both the allyl and phenylthio groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
63905-40-8 |
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Molecular Formula |
C11H15NS |
Molecular Weight |
193.31 g/mol |
IUPAC Name |
(E)-N,N-dimethyl-3-phenylsulfanylprop-2-en-1-amine |
InChI |
InChI=1S/C11H15NS/c1-12(2)9-6-10-13-11-7-4-3-5-8-11/h3-8,10H,9H2,1-2H3/b10-6+ |
InChI Key |
MUWIULGHAOVBOB-UXBLZVDNSA-N |
Isomeric SMILES |
CN(C)C/C=C/SC1=CC=CC=C1 |
Canonical SMILES |
CN(C)CC=CSC1=CC=CC=C1 |
Origin of Product |
United States |
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